molecular formula C16H23ClN2 B3748856 1-(2-chlorobenzyl)-4-cyclopentylpiperazine

1-(2-chlorobenzyl)-4-cyclopentylpiperazine

Cat. No.: B3748856
M. Wt: 278.82 g/mol
InChI Key: XNPQSOOPOAYUJZ-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-4-cyclopentylpiperazine is a monosubstituted piperazine derivative offered as a high-purity building block for pharmaceutical research and development. Piperazine derivatives are privileged structures in medicinal chemistry, frequently employed in the synthesis of bioactive molecules due to their ability to improve solubility and influence pharmacokinetic properties . They are common motifs in compounds with a wide range of activities, including antimicrobial, antipsychotic, and anticancer agents . The specific research value of this compound lies in its molecular structure, which combines a chlorobenzyl group with a cyclopentyl-substituted piperazine. The chlorobenzyl moiety is a common feature in several pharmacologically active compounds, while the cyclopentyl group can be used to fine-tune the molecule's lipophilicity and steric profile. This makes it a valuable intermediate for constructing novel chemical entities for screening against biological targets. Research into monosubstituted piperazines like this one has been facilitated by simplified one-pot synthetic procedures that use protonated piperazine to suppress disubstitution and employ heterogeneous catalysis for improved efficiency . As a research chemical, this compound is strictly for use in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols. The product is supplied with a Certificate of Analysis to ensure quality and consistency for your research applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-cyclopentylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2/c17-16-8-4-1-5-14(16)13-18-9-11-19(12-10-18)15-6-2-3-7-15/h1,4-5,8,15H,2-3,6-7,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPQSOOPOAYUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-cyclopentylpiperazine typically involves the reaction of 2-chlorobenzyl chloride with 4-cyclopentylpiperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-50°C.

Industrial Production Methods

On an industrial scale, the production of 1-(2-chlorobenzyl)-4-cyclopentylpiperazine can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-cyclopentylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-cyclopentylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs of 1-(2-chlorobenzyl)-4-cyclopentylpiperazine, emphasizing differences in substituents and their implications:

Compound Name Substituents (Position) Molecular Formula Key Features
1-(2-Chlorobenzyl)-4-cyclopentylpiperazine 2-Chlorobenzyl (N1), Cyclopentyl (N4) C₁₆H₂₂ClN₂ Cyclopentyl group may enhance lipophilicity and CNS penetration .
1-(2-Chlorobenzyl)-4-methylpiperazine (17) 2-Chlorobenzyl (N1), Methyl (N4) C₁₂H₁₆ClN₂ Simpler alkyl group; tested as cytochrome P450 inhibitor .
1-(4-Chlorobenzyl)piperazine 4-Chlorobenzyl (N1) C₁₁H₁₅ClN₂ Positional isomer; altered electronic effects due to para-chloro substituent .
1-(3-Chlorophenyl)piperazine (4) 3-Chlorophenyl (N1) C₁₀H₁₂ClN₂ Phenyl vs. benzyl group; potential serotonin receptor modulation .
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) Cyclohexyl (N1), 1,2-Diphenylethyl (N4) C₂₄H₃₁N₂ Psychoactive properties; highlights role of bulky N4 substituents .

Pharmacological and Physicochemical Properties

  • Enzyme Inhibition : Compounds like 1-(2-chlorobenzyl)-4-methylpiperazine (17) exhibit selective inhibition of cytochrome P450 enzymes, suggesting that the 2-chlorobenzyl group may contribute to binding affinity in enzyme-active sites . The cyclopentyl substituent in the target compound could further modulate steric interactions compared to smaller alkyl groups.
  • Antioxidant and Antimicrobial Activity : Halogenated piperazines, such as those with 2-chlorophenyl or 4-chlorobenzyl groups, demonstrate enhanced antioxidant properties due to electron-withdrawing effects of chlorine, which stabilize radical intermediates .
  • Psychoactive Potential: Analogs like MT-45 (with a cyclohexyl group) are known for opioid-like effects, indicating that bulky N4 substituents may influence receptor binding in the central nervous system . The cyclopentyl group in the target compound might confer similar properties but with altered pharmacokinetics.

Key Research Findings

  • Substituent Position Effects: Moving the chlorine from the para to ortho position (e.g., 4-chlorobenzyl vs.
  • Role of N4 Substituents : Bulky groups (e.g., cyclopentyl, cyclohexyl) enhance lipophilicity, which correlates with blood-brain barrier penetration and CNS activity .
  • Halogen Interactions : Chlorine atoms in benzyl or phenyl groups improve metabolic stability and binding affinity through hydrophobic and halogen-bonding interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-chlorobenzyl)-4-cyclopentylpiperazine, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzyl chloride derivatives (e.g., 2-chlorobenzyl chloride) react with cyclopentylpiperazine precursors in organic solvents like ethanol or toluene under reflux. Catalysts such as triethylamine may enhance reaction efficiency. Optimization focuses on solvent polarity, temperature (60–90°C), and stoichiometric ratios to achieve yields >75% .

Q. Which analytical techniques confirm the structural integrity of 1-(2-chlorobenzyl)-4-cyclopentylpiperazine post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the piperazine and cyclopentyl rings. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at ~550 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks via ESI-MS). High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis to minimize inhalation risks. Wear nitrile gloves and lab coats to prevent skin contact. In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for specific first-aid measures. Store the compound in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, ring size) impact receptor selectivity in pharmacological studies?

  • Methodological Answer : Replace the 2-chlorobenzyl group with fluorinated or methylthio analogs to study steric and electronic effects on receptor binding. For example, fluorination may enhance blood-brain barrier penetration, while bulkier substituents (e.g., 4-methylsulfanylbenzyl) reduce off-target interactions. Radioligand binding assays (e.g., using ³H-labeled analogs) quantify affinity shifts for receptors like serotonin 5-HT₁A .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, ligand concentrations). Cross-validate results using orthogonal methods:

  • Compare in vitro enzyme inhibition (e.g., CYP450 isoforms) with ex vivo tissue models.
  • Replicate studies under standardized conditions (pH 7.4, 37°C) with internal controls (e.g., known inhibitors).
  • Use meta-analysis to identify trends across datasets .

Q. How can computational modeling predict interactions with cytochrome P450 enzymes (e.g., CYP2D6)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates ligand-enzyme binding. Input the compound’s 3D structure (optimized via DFT calculations) into CYP2D6 crystal structures (PDB ID: 3QM4). Analyze binding energies and key residues (e.g., Phe120, Asp301). Validate predictions with in vitro metabolism assays using human liver microsomes .

Q. What experimental designs optimize the compound’s pharmacokinetic profile while minimizing toxicity?

  • Methodological Answer :

  • ADME Studies : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation).
  • Toxicity Screening : Use zebrafish embryos for rapid hepatotoxicity assessment. Monitor ALT/AST levels in rodent models.
  • Structural Optimization : Introduce polar groups (e.g., hydroxyl) to reduce logP values and mitigate hepatic accumulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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